Tert-butyl (1R,4S,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
Tert-butyl (1R,4S,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound that features a unique azabicyclohexane structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its structure includes a tert-butyl ester group, an aminomethyl group, and a rigid bicyclic framework, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,4S,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and photoredox catalysis can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,4S,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to modify the bicyclic framework or the functional groups attached to it.
Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or amides, while reduction can lead to modified bicyclic structures. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in synthetic applications.
Scientific Research Applications
Tert-butyl (1R,4S,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in biochemical studies and drug design.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including neurological disorders and infections.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which tert-butyl (1R,4S,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the rigid bicyclic framework provides structural stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but differ in the functional groups attached to the framework.
Cyclopropylanilines: These compounds are precursors in the synthesis of tert-butyl (1R,4S,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate and have similar reactivity.
Difluorocyclopropenes: These compounds are used in the diastereoselective synthesis of the target compound and have related chemical properties.
Uniqueness
This compound is unique due to its specific combination of a tert-butyl ester group, an aminomethyl group, and a rigid bicyclic framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl (1R,4S,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-9(13)8(7)5-12/h7-9H,4-6,12H2,1-3H3/t7-,8+,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZNMNKZDDJEEL-HRDYMLBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@H]2CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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